Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, (R)-

Description

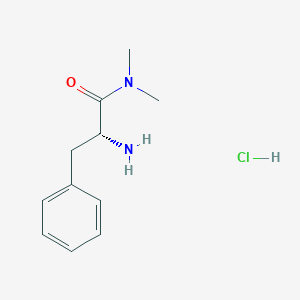

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, (R)- (CAS RN: 52992-48-0) is a chiral organic compound with the systematic IUPAC name (3R)-4-amino-3-phenylbutanoic acid hydrochloride. Its molecular formula is C₁₀H₁₅ClN₂O₂, and it features a benzenepropanamide backbone substituted with an amino group at the alpha position, two methyl groups on the nitrogen atom, and a hydrochloride salt form. The (R)-enantiomer configuration is critical for its stereospecific interactions in biological systems .

Structurally, the compound combines a hydrophobic phenyl group with polar functional groups (amide, amino, and hydrochloride), influencing its solubility and reactivity. The hydrochloride salt enhances water solubility, a property vital for pharmaceutical applications.

Properties

IUPAC Name |

(2R)-2-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFPAOHCUPWJNQ-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186432-24-6 | |

| Record name | (2R)-2-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- typically involves the reaction of benzenepropanamide with alpha-amino-N,N-dimethyl groups under specific conditions. One common method includes the use of tert-butanesulfinyl as a protecting group, followed by treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and subsequent deprotection with methanolic hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in protein modification and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, ®- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound can also modulate protein-protein interactions and influence cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzenepropanamide derivatives and related ammonium salts, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Solubility: The hydrochloride salt in the target compound and Phentermine HCl enhances aqueous solubility compared to non-ionic analogs like N,N-dimethyl benzenepropanamide . Sulfonyl and diethylaminoethoxy groups in analogs (e.g., 160349-01-9, Tiropramide) introduce pH-dependent solubility and membrane permeability .

Stereochemical Influence :

- The (R)-configuration in the target compound may confer enantioselective binding to biological targets, similar to (S)-configured sulfonylphenyl derivatives .

Biological Activity: Tiropramide’s antispasmodic action arises from its bulky benzoylamino and dipropyl groups, enabling receptor-specific interactions . Phentermine’s anorectic effect is attributed to its α,α-dimethyl substitution, which mimics catecholamine structures .

Synthetic Flexibility: Benzenepropanamide derivatives are synthetically tunable; substituents like amino, sulfonyl, or alkoxy groups can be modified to optimize pharmacokinetics .

Biological Activity

Benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride, (R)- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Amine Group : Contributes to its interaction with biological targets.

- Hydrochloride Salt Form : Enhances solubility and stability.

Biological Activity Overview

The biological activity of Benzenepropanamide derivatives has been studied extensively, revealing various pharmacological effects:

- Antidiabetic Activity : Research indicates that certain derivatives exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is critical in the context of diabetes. For instance, a related compound demonstrated a maximal activity of 100% with an EC50 value of 0.1 ± 0.01 μM in protecting β-cells from ER stress-induced apoptosis .

- Antioxidant Properties : Compounds similar to Benzenepropanamide have shown significant free radical scavenging activities, which are essential for reducing oxidative stress in cells .

- Cytotoxic Effects : Some derivatives have been observed to induce cytotoxicity in cancer cell lines. This effect is often concentration-dependent and varies with structural modifications .

The mechanisms through which Benzenepropanamide exerts its biological effects include:

- Modulation of Cellular Stress Responses : By stabilizing cellular environments under stress conditions, these compounds can prevent cell death.

- Interaction with Receptors : The amine group allows for binding to various receptors involved in metabolic pathways.

Case Studies

Several studies have highlighted the biological activity of Benzenepropanamide and its analogs:

- Study on ER Stress Protection : A study identified a derivative that significantly protected pancreatic β-cells from ER stress-induced apoptosis, demonstrating its potential as a therapeutic agent for diabetes management .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells, showing that certain structural modifications enhanced their efficacy .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of Benzenepropanamide derivatives:

| Compound ID | Max Activity (%) | EC50 (μM) | Biological Effect |

|---|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 | β-cell protection against ER stress |

| 5g | 88 | 13 ± 1 | Cytotoxicity in cancer cells |

| 5h | 46 | 32 ± 7 | Reduced viability in MCF-7 cells |

Q & A

Q. How can the enantiomeric purity of (R)-benzenepropanamide, alpha-amino-N,N-dimethyl-, hydrochloride be accurately determined?

Methodological Answer: Enantiomeric purity can be assessed using chiral stationary phase (CSP) chromatography. For example, employ a Chiralpak® IA or IB column with a mobile phase of hexane:isopropanol (90:10, v/v) containing 0.1% trifluoroacetic acid. Optimize flow rates (1.0–1.5 mL/min) and monitor UV absorbance at 254 nm. Validate the method using racemic mixtures and calculate enantiomeric excess (ee) via peak area ratios .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended. Use a C18 column (e.g., Waters XBridge BEH, 2.5 µm) with gradient elution (0.1% formic acid in water:acetonitrile). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate sensitivity (LOQ ≤ 10 ng/mL) and precision (RSD < 15%) per ICH guidelines .

Q. How can the hydrochloride salt form be distinguished from the free base?

Methodological Answer: Conduct differential scanning calorimetry (DSC) to compare melting points and thermal behavior. The hydrochloride salt typically exhibits a sharp endothermic peak ~200–250°C, while the free base may decompose at lower temperatures. Complement with Fourier-transform infrared spectroscopy (FTIR) to identify chloride ion absorption bands (~600–800 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibitory effects on viral proteases (e.g., SARS-CoV-2 3CLpro)?

Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) using the crystal structure of 3CLpro (PDB ID: 6LU7). Focus on hydrogen bonding between the α-amino group and catalytic dyad residues (His41/Cys145). Validate with enzymatic assays measuring IC₅₀ values via fluorescence resonance energy transfer (FRET) substrates. Compare with known inhibitors like GC376 .

Q. How do structural modifications (e.g., N,N-dimethyl substitution) influence pharmacokinetic properties?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to predict logP and bioavailability. Synthesize analogs with varying alkyl groups and assess metabolic stability in human liver microsomes (HLM). Measure permeability via Caco-2 cell monolayers and correlate with in vivo pharmacokinetics in rodent models .

Q. What strategies mitigate batch-to-batch variability during synthesis?

Methodological Answer: Implement process analytical technology (PAT), such as in-line Raman spectroscopy, to monitor reaction intermediates in real time. Optimize reaction parameters (temperature, catalyst loading) using design of experiments (DoE). For example, microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) reduces side reactions and improves yield consistency .

Q. How can data contradictions arise in stability studies under accelerated conditions?

Methodological Answer: Contradictions may stem from polymorphic transitions or salt dissociation. Characterize degradation products via LC-MS and solid-state NMR. Use Arrhenius modeling to extrapolate shelf life, but validate with long-term studies (25°C/60% RH). Note that hydrochloride salts may hydrolyze in high humidity, requiring controlled storage .

Q. What in vitro assays are optimal for evaluating neuropharmacological potential?

Methodological Answer: Screen for NMDA receptor modulation using patch-clamp electrophysiology in transfected HEK293 cells. Complement with radioligand binding assays (e.g., [³H]MK-801 displacement). Assess neuroprotection in glutamate-induced oxidative stress models using SH-SY5Y cells and MTT viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.